molecular formula C25H33N7O4 B11618993 6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11618993
M. Wt: 495.6 g/mol
InChI Key: DZQYWYOTOSGWKE-UHFFFAOYSA-N
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Description

6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple morpholine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring, followed by the introduction of morpholine groups through nucleophilic substitution reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity of the final product. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The purification of the compound is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[3,5-bis(2-morpholin-4-ylethyl)-1,3,5-triazinan-1-yl]ethyl]morpholine
  • 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine

Uniqueness

6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique combination of morpholine and triazine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H33N7O4

Molecular Weight

495.6 g/mol

IUPAC Name

6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H33N7O4/c26-22-19(24(33)27-5-9-30-12-16-36-17-13-30)18-20-23(28-21-4-1-2-7-31(21)25(20)34)32(22)8-3-6-29-10-14-35-15-11-29/h1-2,4,7,18,26H,3,5-6,8-17H2,(H,27,33)

InChI Key

DZQYWYOTOSGWKE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C3=C(C=C(C2=N)C(=O)NCCN4CCOCC4)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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